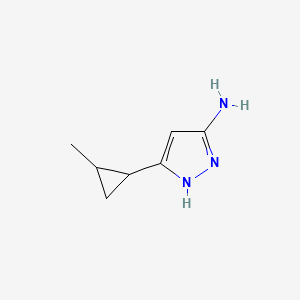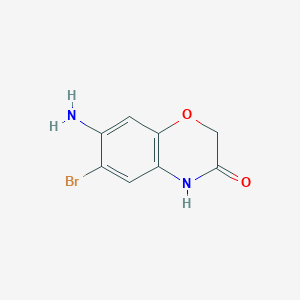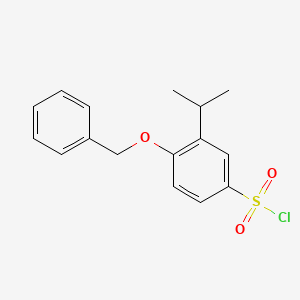![molecular formula C14H9Br2ClO2 B1372421 5-ブロモ-2-[(4-ブロモベンジル)オキシ]ベンゾイルクロリド CAS No. 1160250-25-8](/img/structure/B1372421.png)
5-ブロモ-2-[(4-ブロモベンジル)オキシ]ベンゾイルクロリド
概要
説明
5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride is a chemical compound with the molecular formula C14H9Br2ClO2 . It has a molecular weight of 404.48 .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride consists of a benzoyl chloride core with bromobenzyl and bromo substituents .Physical And Chemical Properties Analysis
The boiling point of 5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride is predicted to be 475.9±40.0 °C . Its density is predicted to be 1.736±0.06 g/cm3 .科学的研究の応用
有機合成
5-ブロモ-2-[(4-ブロモベンジル)オキシ]ベンゾイルクロリド: は、有機合成において汎用性の高い試薬です。 アシル化剤としての反応性により、複雑な分子の合成に特に有用です 。その臭素原子は、求核置換反応によるさらなる官能基化のための貴重な化合物にしており、これはより大きく複雑な構造を構築する上で基本的なものです。
医薬品
医薬品研究では、この化合物は様々な医薬品分子の合成における前駆体として役立ちます。 そのベンジルおよびアシルクロリドは、薬物活性を担う分子の部分である薬理フォアを生成するために修飾できる反応性中心です .
農薬
この化合物の用途は、農薬の開発にも及びます。 その構造成分は、殺虫剤や除草剤に組み込まれ、害虫や雑草の生物学的標的と相互作用するために必要な反応性を提供します .
染料工業
染料工業では、5-ブロモ-2-[(4-ブロモベンジル)オキシ]ベンゾイルクロリドは、染料や顔料の合成に使用できます。 臭素原子の存在により、得られた染料の色特性を変更できる様々な置換基を導入することができます .
分析化学
この化合物は、分析化学において標準物質または試薬として使用して、複雑な混合物中の類似構造の検出と定量のための方法を開発できます .
バイオ医薬品生産
バイオ医薬品生産では、複雑な分子の合成における中間体として機能します。 その反応性部位は、治療目的で使用できる化合物の形成を可能にします .
安全性と取扱
研究における5-ブロモ-2-[(4-ブロモベンジル)オキシ]ベンゾイルクロリドの使用に関する取扱および安全プロトコルは重要です。 化合物の完全性と研究者の安全を確保するために、適切な保管条件と安全対策を遵守する必要があります .
制御された環境での用途
最後に、クリーンルームやラボなどの制御された環境での用途では、化合物の安定性と反応性を注意深く管理する必要があります。 これにより、制御された条件を損なうことなく、効果的に使用できます .
Safety and Hazards
作用機序
Mode of Action
It is known that benzoyl chloride derivatives can undergo nucleophilic substitution reactions . In such reactions, a nucleophile (a molecule that donates an electron pair) interacts with the benzoyl chloride derivative, leading to the substitution of the chloride group.
Biochemical Pathways
Given its potential to undergo nucleophilic substitution reactions, it may influence pathways involving proteins or enzymes that interact with benzoyl chloride derivatives .
生化学分析
Biochemical Properties
5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and peptides. It interacts with enzymes and proteins through covalent bonding, leading to the formation of stable complexes. This compound is known to react with nucleophilic amino acid residues such as lysine and cysteine, forming covalent bonds that can alter the structure and function of the target proteins . Additionally, 5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride can interact with other biomolecules, including nucleic acids, through similar covalent modifications, thereby influencing various biochemical pathways .
Cellular Effects
The effects of 5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride on cellular processes are profound. This compound can influence cell signaling pathways by modifying key signaling proteins, leading to altered cellular responses. It has been observed to impact gene expression by modifying transcription factors and other regulatory proteins, thereby affecting the transcriptional activity of specific genes . Furthermore, 5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride can affect cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolic flux and the levels of various metabolites .
Molecular Mechanism
At the molecular level, 5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride exerts its effects through covalent modification of biomolecules. It can bind to the active sites of enzymes, leading to enzyme inhibition or activation depending on the nature of the interaction . This compound can also induce changes in gene expression by modifying transcription factors and other DNA-binding proteins, thereby influencing the transcriptional machinery . The covalent modifications introduced by 5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride can lead to significant changes in the structure and function of the target biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . The long-term effects of 5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure can lead to sustained changes in cellular processes . The stability and degradation of this compound are critical factors that influence its long-term effects in biochemical experiments .
Dosage Effects in Animal Models
The effects of 5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride vary with different dosages in animal models. At low doses, this compound can induce specific biochemical changes without causing significant toxicity . At higher doses, 5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride can exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where the compound’s impact on biochemical pathways becomes more pronounced at certain dosage levels .
Metabolic Pathways
5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can influence metabolic flux by modifying key metabolic enzymes, leading to changes in the levels of specific metabolites . The interactions of 5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride with metabolic enzymes are crucial for understanding its role in cellular metabolism .
Transport and Distribution
Within cells and tissues, 5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments are influenced by its interactions with these transporters and binding proteins . Understanding the transport and distribution of 5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride is essential for elucidating its cellular effects .
Subcellular Localization
The subcellular localization of 5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride is determined by its interactions with targeting signals and post-translational modifications . This compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . The activity and function of 5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride are influenced by its subcellular localization, making it a critical factor in its overall biochemical activity .
特性
IUPAC Name |
5-bromo-2-[(4-bromophenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br2ClO2/c15-10-3-1-9(2-4-10)8-19-13-6-5-11(16)7-12(13)14(17)18/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDFZGGDSIQXCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)C(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br2ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(2,2,2-Trifluoroethyl)sulfanyl]-5-(trifluoromethyl)aniline](/img/structure/B1372340.png)








![2-[4-(propan-2-yl)phenyl]-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine](/img/structure/B1372358.png)
![3-[(1-Cyclopropylethyl)amino]propanenitrile](/img/structure/B1372359.png)
![3-({1,3-dimethyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid](/img/structure/B1372361.png)
